2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Description
The compound features:
- 1,3,4-Thiadiazole core: Known for enhancing metabolic stability and bioavailability in drug design .
- Sulfanyl bridge (-S-): Links the thiadiazole ring to the acetamide moiety, influencing electronic and steric properties .
- Cyclohexylcarbamoyl amino group: A hydrophobic substituent that may enhance membrane permeability and target binding .
While direct biological data for this compound are unavailable in the provided evidence, structurally analogous 1,3,4-thiadiazoles demonstrate anticonvulsant, anti-inflammatory, and enzyme inhibitory activities, suggesting plausible therapeutic avenues for further study .
Properties
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S2/c1-26-14-9-7-13(8-10-14)19-15(24)11-27-18-23-22-17(28-18)21-16(25)20-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,19,24)(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJYVVNNANUDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a derivative of the thiadiazole class, which has gained attention due to its diverse biological activities. Thiadiazoles are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen, which allows them to exhibit various pharmacological properties including anticancer, antimicrobial, and anticonvulsant activities.
Structural Characteristics
The structural formula of the compound can be described as follows:
- Thiadiazole Ring : Provides a scaffold for biological activity.
- Cyclohexylcarbamoyl Group : Enhances lipophilicity and potential interactions with biological targets.
- Methoxyphenyl Acetamide Moiety : Contributes to the compound's pharmacological profile.
Anticancer Activity
Thiadiazole derivatives, including the compound , have shown promising anticancer properties. Research indicates that compounds with a thiadiazole moiety can inhibit the proliferation of various cancer cell lines.
- Case Study : A study evaluated a series of thiadiazole derivatives against human cancer cell lines such as A549 (lung) and MCF-7 (breast). The compound exhibited an IC50 value indicating significant cytotoxicity against these cell lines, suggesting potential as an anticancer agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-{...} | A549 | < 10 |
| 2-{...} | MCF-7 | < 10 |
Antimicrobial Activity
The antimicrobial efficacy of thiadiazole derivatives has also been documented. The presence of the thiadiazole ring is crucial for antibacterial activity.
- Research Findings : Compounds similar to 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide demonstrated significant activity against Gram-positive and Gram-negative bacteria. Specifically, derivatives showed good activity against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Good |
| Escherichia coli | Moderate |
Anticonvulsant Activity
Thiadiazole compounds have been investigated for their anticonvulsant properties.
- Evaluation : In vivo studies indicated that certain thiadiazoles could reduce seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems or inhibition of specific enzymes .
The biological activity of thiadiazole derivatives is attributed to their ability to interact with various biological targets:
- Cell Membrane Permeability : The mesoionic nature of thiadiazoles allows them to cross cellular membranes effectively.
- Enzyme Inhibition : Many thiadiazoles act as inhibitors of enzymes such as carbonic anhydrase, which plays a role in various physiological processes .
- Antioxidant Properties : Some studies suggest that these compounds may exert neuroprotective effects by reducing oxidative stress in neuronal cells .
Comparison with Similar Compounds
Key Observations :
- The cyclohexylcarbamoyl group in the target compound introduces greater hydrophobicity compared to aromatic substituents (e.g., 4-chlorobenzyl in 5e or pyrazolone in ), which may alter pharmacokinetic profiles .
- The 4-methoxyphenyl acetamide moiety is structurally analogous to compounds in and , which demonstrated anticonvulsant and antimicrobial activities, respectively .
Anticonvulsant Activity
- N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide (): Showed 100% protection in the maximal electroshock (MES) model, attributed to the synergistic effects of the methoxyphenyl and benzothiazole groups .
- 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (): Exhibited antimicrobial activity, highlighting the role of the 4-methoxyphenyl group in targeting microbial enzymes .
Enzyme Inhibition
Anti-Exudative Activity
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (): Reduced inflammation in vivo, with efficacy comparable to diclofenac. The sulfanyl bridge was essential for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
